4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide
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Overview
Description
4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide functionalities, making it a significant compound in various chemical and biological research fields .
Preparation Methods
The synthesis of 4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide typically involves multiple steps. One common method starts with the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 3-amino-4-nitropyridine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and temperature control to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
4-nitro-N-[3-[(4-nitrobenzoyl)amino]-1H-1,2,4-triazol-5-yl]benzamide: This compound has a similar structure but includes a triazole ring, which can influence its chemical reactivity and biological activity.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is another derivative with a pyridine ring, used in similar research applications.
Properties
IUPAC Name |
4-nitro-N-[3-[(4-nitrobenzoyl)amino]pyridin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O6/c25-18(12-1-5-14(6-2-12)23(27)28)21-16-9-10-20-11-17(16)22-19(26)13-3-7-15(8-4-13)24(29)30/h1-11H,(H,22,26)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWMBKOTUGJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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